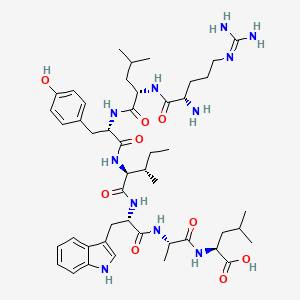![molecular formula C16H22O5 B14227053 Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate CAS No. 825612-49-5](/img/structure/B14227053.png)
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate is an organic compound belonging to the family of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate typically involves the esterification of anisic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavorants due to its aromatic properties
Wirkmechanismus
The mechanism of action of Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with cellular enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 4-methoxybenzoate: Similar ester structure but lacks the ketone group.
Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains a bicyclic structure with different functional groups.
5-hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)-ethyl]chromone: A chromone derivative with similar aromatic properties.
Eigenschaften
CAS-Nummer |
825612-49-5 |
|---|---|
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate |
InChI |
InChI=1S/C16H22O5/c1-3-21-16(18)11-14(17)5-4-10-20-12-13-6-8-15(19-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
KORIDMJWIFYSOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CCCOCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



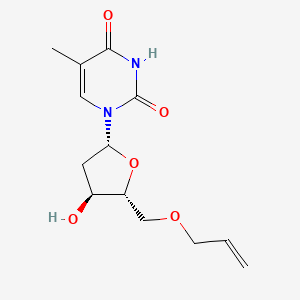
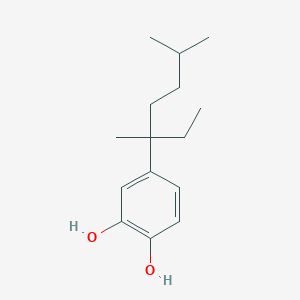
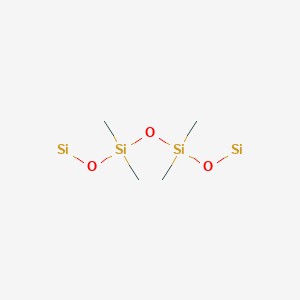
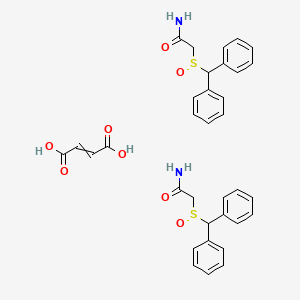
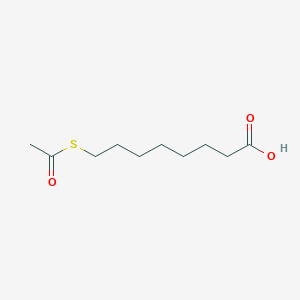
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
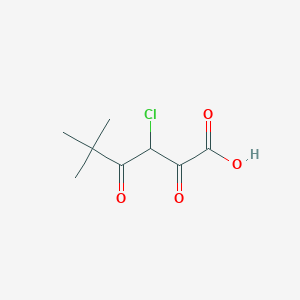
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)

![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)

